molecular formula C21H16ClN3O4S B2875144 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-87-6

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2875144
CAS番号: 687580-87-6
分子量: 441.89
InChIキー: OVKVGZCBQNCSBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine-2,4-dione core. This core is substituted at position 3 with a 4-chlorophenyl group, at positions 5 and 6 with methyl groups, and at position 1 with a 4-nitrobenzyl moiety.

Synthesis of such derivatives typically involves multi-step protocols, including cyclocondensation of substituted oxazine-diones with aromatic aldehydes and amines under alkaline conditions, yielding target compounds in moderate to high yields (46%–86%) . Characterization relies on NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemical integrity .

特性

CAS番号

687580-87-6

分子式

C21H16ClN3O4S

分子量

441.89

IUPAC名

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3

InChIキー

OVKVGZCBQNCSBZ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C

溶解性

not available

製品の起源

United States

類似化合物との比較

Antimicrobial Activity

  • 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione This compound exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing reference drugs Metronidazole and Streptomycin. It also shows moderate activity against Pseudomonas aeruginosa and Candida albicans. However, alkylation at position 1 (e.g., with benzyl chlorides) reduces efficacy. For example, the 4-methylbenzyl-substituted derivative retains activity (MIC = 4 µg/mL against S. aureus), but chloroacetamide derivatives show further diminished potency .
  • However, steric bulk from the nitro group could hinder membrane penetration, offsetting gains in potency .

Anticancer Activity

  • Target Compound
    The 4-nitrobenzyl group likely increases molecular weight (~480–500 g/mol) and logP (>6), which may enhance lipophilicity but reduce aqueous solubility (logSw ≈ -6) . Such properties could limit bioavailability in vivo despite in vitro potency.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų)
Target Compound* C₂₃H₁₈ClN₃O₄S ~480 ~6.2† ~-6.0† ~90
5-Methyl-6-(2-methylthiazol)-3-phenyl analog C₁₈H₁₄N₄O₂S₂ 390.45 3.8 -4.5 85.3
3-(4-Chlorophenyl)-6,6-dimethyl-pyrano analog C₂₅H₂₃ClN₂O₃S 466.99 5.59 -6.05 83.7
1-[(4-Methylbenzyl)]-3-ethyl-5,6-dimethyl analog C₁₉H₂₁N₃OS₂ 379.51 4.1 -5.2 78.4

*Estimated based on structural analogs. †Predicted using QSPR models.

Key observations:

  • The nitro group in the target compound increases logP by ~1.5 units compared to methyl or benzyl substituents, correlating with higher lipophilicity .
  • Reduced polar surface area (PSA) in nitro-substituted derivatives (~90 Ų vs. ~110 Ų in hydroxylated analogs) may improve blood-brain barrier penetration but worsen solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。